6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline
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Overview
Description
6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline is a nitrogen-containing heterocyclic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Some quinoxaline derivatives have shown promising activity against alpha-glucosidase and alpha-amylase . This suggests that these compounds may interact with their targets, leading to changes in the target’s function.
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the key intermediate 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one can be converted to 2-methyl-3-(1H-pyrazol-3-yl)quinoline by adding hydrazine hydrate in ethanol .
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization, and various oxidizing and reducing agents for functional group transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinoline N-oxides, while reduction reactions can produce dihydroquinolines .
Scientific Research Applications
6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-methyl-3-(1H-pyrazol-3-yl)quinoline
- Quinoxalines
- Quinolin-8-amines
Uniqueness
6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline is unique due to its specific structural features and the presence of the propan-2-yl group, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
6-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9(2)10-3-4-13-12(7-10)8-11-5-6-15-14(11)16-13/h3-4,7-9H,5-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTZLROCXQTHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC3=C(NCC3)N=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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